3,5-Dibromo-4-methoxybenzaldehyde CAS number and properties
3,5-Dibromo-4-methoxybenzaldehyde CAS number and properties
An In-Depth Technical Guide to 3,5-Dibromo-4-methoxybenzaldehyde: Synthesis, Characterization, and Applications
Introduction
3,5-Dibromo-4-methoxybenzaldehyde is a halogenated aromatic aldehyde that serves as a crucial intermediate and building block in synthetic organic chemistry. Its unique substitution pattern—an electron-donating methoxy group and an electron-withdrawing aldehyde group, flanked by two bromine atoms—imparts specific reactivity and physicochemical properties. These features make it a valuable precursor for the synthesis of more complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. The presence of bromine atoms can enhance lipophilicity and modulate the metabolic stability of derivative compounds, making this scaffold particularly interesting for drug development professionals. For instance, related brominated aromatic compounds have been investigated for a range of biological activities, including anticancer and antidiabetic properties.[1] This guide provides a comprehensive overview of 3,5-Dibromo-4-methoxybenzaldehyde, from its fundamental properties and synthesis to its applications and safe handling protocols.
Compound Identification and Physicochemical Properties
Accurate identification and understanding the physicochemical properties of a compound are paramount for its successful application in research and development. 3,5-Dibromo-4-methoxybenzaldehyde is a solid, typically beige in appearance, with well-defined physical constants.[2]
| Property | Value | Reference(s) |
| CAS Number | 108940-96-1 | [3][4] |
| Molecular Formula | C₈H₆Br₂O₂ | [3][5] |
| Molecular Weight | 293.94 g/mol | [3][4] |
| IUPAC Name | 3,5-dibromo-4-methoxybenzaldehyde | |
| Appearance | Solid, Beige | [2] |
| Melting Point | 90-91 °C | |
| Boiling Point | 332.0 ± 37.0 °C at 760 mmHg | [3] |
| SMILES | COC1=C(C=C(C=C1Br)C=O)Br | [3] |
| InChI Key | CAGHJINSPMGDKT-UHFFFAOYSA-N |
Synthesis Protocol and Mechanistic Insights
The most direct and common laboratory synthesis of 3,5-Dibromo-4-methoxybenzaldehyde involves the electrophilic aromatic substitution of the starting material, 4-methoxybenzaldehyde. The methoxy group (-OCH₃) is a strong activating, ortho, para-directing group, while the aldehyde group (-CHO) is a deactivating, meta-directing group. Consequently, electrophilic attack is directed to the positions ortho to the powerful methoxy activator, which are also conveniently meta to the aldehyde deactivator. This electronic congruence facilitates a highly regioselective dibromination at the C3 and C5 positions.
Experimental Protocol: Electrophilic Bromination
This protocol describes the direct bromination of 4-methoxybenzaldehyde using molecular bromine in a suitable solvent system.
Materials:
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4-methoxybenzaldehyde
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Molecular Bromine (Br₂)
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Glacial Acetic Acid
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Sodium thiosulfate (Na₂S₂O₃) solution (10% aqueous)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Deionized water
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Ethanol (for recrystallization)
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Round-bottom flask with a magnetic stir bar
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Dropping funnel
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Ice bath
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Büchner funnel and filter paper
Procedure:
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Reaction Setup: In a round-bottom flask, dissolve 4-methoxybenzaldehyde (1.0 eq) in glacial acetic acid. Cool the flask in an ice bath to 0-5 °C with continuous stirring.
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Bromine Addition: In a dropping funnel, prepare a solution of molecular bromine (2.1 eq) in glacial acetic acid. Add this solution dropwise to the cooled reaction mixture over 30-60 minutes. Maintain the temperature below 10 °C throughout the addition. Causality Note: The slow, dropwise addition and low temperature are critical to control the exothermicity of the reaction and prevent undesirable side reactions.
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Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
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Work-up: Once the reaction is complete, pour the mixture into a beaker containing cold deionized water. The crude product will precipitate.
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Quenching: Add 10% sodium thiosulfate solution dropwise to quench any unreacted bromine (indicated by the disappearance of the reddish-brown color).
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Neutralization: Neutralize the excess acetic acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
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Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water.
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Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to yield pure 3,5-Dibromo-4-methoxybenzaldehyde.
Synthetic Pathway Diagram
Caption: Synthetic route for 3,5-Dibromo-4-methoxybenzaldehyde.
Analytical Characterization Workflow
Confirming the identity and purity of the synthesized product is a critical step. A multi-technique approach is employed for robust characterization.
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¹H NMR (Proton Nuclear Magnetic Resonance): This technique provides information on the proton environment. The expected spectrum for 3,5-Dibromo-4-methoxybenzaldehyde would show three distinct signals: a singlet for the aldehyde proton (~9.8 ppm), a singlet for the two equivalent aromatic protons (~7.9 ppm), and a singlet for the methoxy group protons (~3.9 ppm).
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This reveals the number of non-equivalent carbon atoms. The spectrum would show characteristic peaks for the carbonyl carbon (~190 ppm), the aromatic carbons (including those bonded to bromine, the methoxy group, and the aldehyde), and the methoxy carbon (~56 ppm).
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IR (Infrared) Spectroscopy: This method identifies functional groups. Key expected peaks include a strong carbonyl (C=O) stretch for the aldehyde at ~1700 cm⁻¹, C-H stretches for the aromatic ring and aldehyde at ~2850-3100 cm⁻¹, and C-O stretching for the methoxy ether at ~1250 cm⁻¹.
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MS (Mass Spectrometry): This determines the molecular weight and fragmentation pattern. The mass spectrum would show a characteristic isotopic pattern for a dibrominated compound, with major peaks corresponding to the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate 1:2:1 ratio.
General Analytical Workflow Diagram
Caption: Standard workflow for analytical characterization.
Applications in Synthesis and Drug Discovery
3,5-Dibromo-4-methoxybenzaldehyde is not typically an end-product but rather a versatile intermediate. Its functional groups can be selectively manipulated to build a diverse range of more complex molecules.
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Pharmaceutical Intermediate: The benzaldehyde moiety can participate in various condensation reactions (e.g., Wittig, Knoevenagel, aldol) to form larger scaffolds. The bromine atoms can be replaced through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds. This versatility is crucial in drug discovery. For example, the closely related precursor 3,5-dibromo-4-hydroxybenzaldehyde is used in the synthesis of 3,4,5-trimethoxybenzaldehyde, a key starting material for the antibacterial drug Trimethoprim.[6][7]
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Scaffold for Bioactive Compounds: Derivatives of similar substituted benzoic acids have shown potential as anticancer and antidiabetic agents.[1] The 3,5-dibromo-4-methoxy pattern provides a unique template for library synthesis to explore structure-activity relationships (SAR).
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Materials Science: Halogenated aromatic compounds can be used as precursors for polymers, liquid crystals, and flame-retardant materials.
Role as a Synthetic Hub Diagram
Caption: Role as a key intermediate in organic synthesis.
Safety, Handling, and Storage
Proper handling of 3,5-Dibromo-4-methoxybenzaldehyde is essential to ensure laboratory safety. The compound is classified as hazardous.
GHS Hazard Information: [8]
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Pictograms: GHS07 (Harmful/Irritant)
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Signal Word: Warning
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Hazard Statements:
Recommended Safety Protocols:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side-shields or goggles, and a lab coat.[2]
-
Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[2][10] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[10] For long-term stability, storage at 4°C under a nitrogen atmosphere is recommended.
-
First Aid:
-
If Swallowed: Rinse mouth and call a POISON CENTER or doctor.
-
If on Skin: Wash off immediately with plenty of soap and water.[2]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.[2][9]
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
3,5-Dibromo-4-methoxybenzaldehyde is a synthetically valuable compound with well-defined properties and clear applications, particularly as an intermediate in the synthesis of pharmaceuticals and other high-value organic molecules. Its preparation via regioselective bromination is straightforward, and its structure can be unambiguously confirmed using standard analytical techniques. By understanding its reactivity, handling it with the appropriate safety precautions, and leveraging its synthetic potential, researchers can effectively utilize this compound as a key building block in the development of novel chemical entities.
References
-
Manchand, P. S., Belica, P. S., & Wong, H. S. (1990). Synthesis of 3,4,5-Trimethoxybenzaldehyde. Synthetic Communications, 20(17), 2659-2666. Retrieved from [Link]
-
Erowid. (n.d.). Synthesis of 3,4,5-Trimethoxybenzaldehyde. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Retrieved from [Link]
- Google Patents. (2014). CN104098451A - Preparation method of 3, 4, 5-trimethoxy benzaldehyde.
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PubChem. (n.d.). 3,5-Dibromo-4-Hydroxybenzaldehyde. Retrieved from [Link]
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SpectraBase. (n.d.). Benzaldehyde, 3,5-dibromo-4-(3-methylbenzyloxy)-. Retrieved from [Link]
-
ResearchGate. (2007). Synthesis of 5-hydroxy-4-methoxy-2-substitutedbenzaldehyde. Retrieved from [Link]
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